molecular formula C24H17Cl2F2NO4 B1662361 [2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone CAS No. 656804-72-7

[2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone

Cat. No. B1662361
M. Wt: 492.3 g/mol
InChI Key: VUCKSZWMRCSPME-UHFFFAOYSA-N
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Description

[2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone is a chemical compound that has gained significant attention in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.

Scientific Research Applications

Obesity Treatment Research

  • Benzodioxoles as Novel Cannabinoid-1 Receptor Inverse Agonists : The compound was identified as a novel CB1R inverse agonist, showing potential in obesity treatment. It demonstrated in vivo activity in reducing body-weight gain and fat mass in diet-induced obese Sprague-Dawley rats (Alig et al., 2008).

Antimicrobial Activity Research

  • Synthesis of Fluorinated Benzothiazolo Imidazole Compounds : Derivatives of the compound showed significant antimicrobial activity. This study highlights the compound's potential in developing new antimicrobial agents (Sathe et al., 2011).

Structural and Physicochemical Studies

  • Crystal Structure and DFT Study : Investigations on the crystal structure and physicochemical properties of similar compounds were conducted. These studies are crucial for understanding the chemical behavior and potential applications of such compounds (Huang et al., 2021).

  • Synthesis and Characterization of Related Compounds : A study on the synthesis and crystal structure of related compounds, further contributing to the structural knowledge of this chemical class (Huang et al., 2021).

Antitumor Activity Research

  • Synthesis and Antitumor Activity Study : The compound was evaluated for its antiproliferative activity against various cancer cell lines, suggesting its potential in cancer treatment research (Tang & Fu, 2018).

Pharmaceutical Intermediate Research

  • Chiral Morpholine Synthesis for Pharmaceutical Use : This research focused on synthesizing a key intermediate for a new investigational drug, demonstrating the compound's significance in pharmaceutical development (Kopach et al., 2009).

properties

IUPAC Name

[2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2F2NO4/c25-15-3-6-18(19(26)11-15)24(14-1-4-16(27)5-2-14)32-21-12-17(20(28)13-22(21)33-24)23(30)29-7-9-31-10-8-29/h1-6,11-13H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCKSZWMRCSPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2F)OC(O3)(C4=CC=C(C=C4)F)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone
Reactant of Route 2
Reactant of Route 2
[2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone
Reactant of Route 3
Reactant of Route 3
[2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone
Reactant of Route 4
Reactant of Route 4
[2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone
Reactant of Route 5
Reactant of Route 5
[2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone
Reactant of Route 6
Reactant of Route 6
[2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone

Citations

For This Compound
1
Citations
L Alig, J Alsenz, M Andjelkovic, S Bendels… - Journal of medicinal …, 2008 - ACS Publications
The application of the evolutionary fragment-based de novo design tool TOPology Assigning System (TOPAS), starting from a known CB1R (CB-1 receptor) ligand, followed by further …
Number of citations: 52 pubs.acs.org

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